molecular formula C47H80O2 B3026246 20:2 (11,14) Cholesterol ester

20:2 (11,14) Cholesterol ester

Cat. No.: B3026246
M. Wt: 677.1 g/mol
InChI Key: REFJKOQDWJELKE-XKFOCWSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3beta-ol, 11,14-eicosadienoate (CAS 77715-45-8), also known as cholesteryl 11,14-eicosadienoate, is a cholesterol ester formed by the esterification of cholesterol (cholest-5-en-3beta-ol) with 11,14-eicosadienoic acid. Its molecular formula is C₄₇H₈₀O₂, with a molecular weight of 677.14 g/mol . Structurally, it retains the tetracyclic sterol core of cholesterol but incorporates a 20-carbon fatty acid chain with double bonds at positions 11 and 14 (11Z,14Z configuration). This compound is classified under cholesterol esters (CE 20:2) and is used primarily as a synthetic intermediate in the production of cholesterol methyl esters and other lipid derivatives . Its high purity (>99%) and stability under frozen storage make it a critical reagent in lipid biochemistry research .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJKOQDWJELKE-XKFOCWSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3beta-ol, 11,14-eicosadienoate can be synthesized through the esterification of cholesterol with 11,14-eicosadienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves large-scale esterification processes. These processes utilize high-purity reactants and catalysts to ensure the efficient production of the ester. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-ol, 11,14-eicosadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Overview

Cholest-5-en-3beta-ol, 11,14-eicosadienoate is a cholesteryl ester formed by the esterification of cholesterol with eicosadienoic acid (20:2). Its chemical formula is C47H80O2C_{47}H_{80}O_{2}, and it features a sterol backbone typical of cholesterol derivatives along with a long-chain unsaturated fatty acid component. This structure is crucial for its biological functions and interactions within cellular systems .

Scientific Research Applications

  • Lipid Metabolism Studies
    • CEt serves as a model compound for investigating cholesterol transport and storage mechanisms. Researchers study how cells uptake and metabolize CEt to understand broader cholesterol metabolism processes.
    • It has been utilized to examine the role of cholesteryl esters in atherosclerosis , a condition characterized by cholesterol accumulation in arterial walls. Understanding CEt's involvement can provide insights into disease mechanisms and potential interventions.
  • Cardiovascular Health
    • The relationship between CEt levels and cardiovascular diseases is an active area of research. Studies suggest that alterations in cholesteryl ester profiles may correlate with the progression of atherosclerosis and other cardiovascular conditions.
    • Research indicates that inhibiting cholesteryl ester transfer protein (CETP) can reduce atherosclerosis progression, highlighting the importance of compounds like CEt in therapeutic strategies aimed at cardiovascular health .
  • Drug Development
    • CEt is being explored as a tool for developing drugs targeting specific aspects of cholesterol metabolism. By elucidating the pathways involved in CEt handling by cells, researchers aim to identify novel therapeutic strategies for managing cholesterol levels and preventing related diseases .
    • The compound's unique structural features may also inspire the design of new lipid-based therapeutics targeting metabolic disorders.

Biological Activities

Cholest-5-en-3beta-ol, 11,14-eicosadienoate exhibits several biological activities:

  • It influences cellular signaling pathways related to lipid metabolism.
  • It may modulate inflammatory responses associated with cardiovascular diseases.
  • Its interactions with various cellular components are under investigation to understand its full range of biological effects .

Comparative Analysis with Other Cholesteryl Esters

To better understand its unique properties, here is a comparison with other notable cholesteryl esters:

Compound NameStructure TypeUnique Features
CholesterolSteroidBase structure for all cholesteryl esters
Cholesteryl EicosapentaenoateCholesterol EsterContains eicosapentaenoic acid (five double bonds)
Cholesteryl NervonateCholesterol EsterDerived from nervonic acid (monounsaturated)
Cholesteryl OleateCholesterol EsterDerived from oleic acid (one double bond)
Cholesteryl 11,14-eicosadienoate Cholesterol Ester Two double bonds at positions 11 and 14

This table illustrates how cholesteryl 11,14-eicosadienoate stands out due to its specific unsaturation pattern within the fatty acid chain compared to other cholesteryl esters .

Case Studies and Research Findings

Several studies have documented the applications and implications of cholest-5-en-3beta-ol, 11,14-eicosadienoate:

  • Atherosclerosis Research
    • A study published in the Journal of Clinical Investigation discusses how CETP inhibition can improve cardiovascular outcomes by altering lipid profiles, including those involving cholesteryl esters like CEt.
  • Lipidomic Analysis
    • Recent lipidomic studies have employed CEt to analyze changes in lipid profiles associated with aging and neurodegenerative conditions, revealing its potential role in understanding brain health .
  • Therapeutic Developments
    • Ongoing research aims to develop CETP inhibitors that leverage insights gained from studying compounds like CEt to effectively manage cholesterol-related diseases .

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be hydrolyzed to release free cholesterol and 11,14-eicosadienoic acid, which participate in various metabolic pathways. The compound’s effects are mediated through interactions with lipid transport proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between cholesteryl 11,14-eicosadienoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Key Features Biological Role/Application
Cholesteryl 11,14-Eicosadienoate C₄₇H₈₀O₂ 677.14 Cholesterol ester with 20:2 (11Z,14Z) fatty acid Synthetic intermediate for cholesterol esters; used in lipid transport and signaling studies .
Cholesteryl Acetate C₂₉H₄₈O₂ 428.69 Cholesterol ester with acetate group Model compound for studying cholesterol esterification and lipid membrane interactions .
Methyl 11,14-Eicosadienoate C₂₁H₃₈O₂ 322.53 Methyl ester of 11,14-eicosadienoic acid Metabolite in lipidomic studies; no direct role in cholesterol transport .
γ-Sitosterol C₂₉H₅₀O 414.71 Plant sterol with ethyl group at C24 Competes with cholesterol for intestinal absorption; reduces LDL cholesterol .
4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol C₂₉H₄₆O 410.68 Modified sterol with additional methyl groups and double bonds Potential biomarker in sterol metabolism; structural rigidity impacts membrane dynamics .

Key Differences

  • Fatty Acid Chain vs. Acetate Group: Cholesteryl 11,14-eicosadienoate’s long polyunsaturated fatty acid chain enhances lipophilicity compared to cholesteryl acetate, influencing its incorporation into lipoproteins or lipid droplets .
  • Double Bond Position: The 11Z,14Z configuration in its fatty acid distinguishes it from methyl 11,14-eicosadienoate, which lacks the sterol core. This structural difference determines its role in cholesterol ester transport rather than direct metabolic signaling .
  • Competitive Absorption: Unlike γ-sitosterol, which reduces cholesterol absorption via micelle competition, cholesteryl 11,14-eicosadienoate may instead modulate intracellular cholesterol levels through ester storage .
  • Receptor Interactions : Cholesterol itself (cholest-5-en-3beta-ol) binds nuclear receptors like RORα, but esterification likely alters this interaction, as seen in studies where cholesterol derivatives affect transcriptional activity .

Metabolic and Regulatory Roles

  • Enzyme Specificity : The double bonds in its fatty acid chain may influence substrate specificity for enzymes like lecithin-cholesterol acyltransferase (LCAT), which esterifies cholesterol in plasma .

Notes on Discrepancies and Limitations

  • CAS Number Variations : Discrepancies in CAS numbers (e.g., 77715-45-8 vs. 70110-48-4) may reflect isomeric differences or naming conventions, requiring verification in experimental contexts .
  • Biological Relevance: While methyl 11,14-eicosadienoate is a metabolite, its cholesterol-bound counterpart’s physiological role remains less defined, warranting further study .

Biological Activity

Cholest-5-en-3beta-ol, 11,14-eicosadienoate, commonly known as cholesteryl 11,14-eicosadienoate (CEt), is a significant lipid molecule formed by the esterification of cholesterol with eicosadienoic acid. This compound plays a crucial role in various biological processes, particularly in lipid metabolism and cellular functions.

  • Molecular Formula : C₄₇H₈₀O₂
  • Molecular Weight : 677.14 g/mol
  • CAS Number : 77715-45-8
  • Structure : Contains a sterol backbone typical of cholesterol derivatives along with a long-chain unsaturated fatty acid component.

Biological Functions

Cholesteryl 11,14-eicosadienoate exhibits several biological activities that are integral to cellular metabolism and health:

  • Lipid Metabolism :
    • CEt serves as a model compound in studies investigating lipid metabolism, particularly focusing on cholesterol transport and storage mechanisms.
    • It is involved in the regulation of cholesterol homeostasis within cells, influencing the uptake and esterification processes that are vital for maintaining cellular functions.
  • Cell Membrane Integrity :
    • As a cholesterol derivative, CEt contributes to membrane fluidity and stability, essential for proper cell signaling and structural integrity.
  • Inflammatory Response :
    • Research indicates that cholesteryl esters like CEt may modulate inflammatory responses within tissues. Elevated levels of cholesteryl esters have been associated with conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .

Study on Cholesterol Ester Transfer Protein (CETP)

A study highlighted the role of cholesteryl esters in macrophage foam cell formation and atherosclerosis. The inhibition of CETP by retinoic acid was shown to reduce foam cell formation in cholesterol-fed rabbits, indicating that cholesteryl esters like CEt could be potential targets for therapeutic intervention in cardiovascular diseases .

Metabolomic Profiling in Obesity

Metabolomic studies have identified changes in lipid profiles associated with obesity, where cholesteryl esters including CEt were found to be elevated. This suggests that monitoring levels of such lipids could serve as biomarkers for obesity-related metabolic disorders .

Comparative Analysis with Other Cholesteryl Esters

Compound NameStructure TypeBiological Role
Cholesteryl OleateSaturated EsterEnergy storage
Cholesteryl LinoleateUnsaturated EsterMembrane fluidity
Cholesteryl 11,14-EicosadienoateUnsaturated EsterLipid metabolism and inflammation

Q & A

Basic Research Questions

Q. How can the structural identity of Cholest-5-en-3beta-ol, 11,14-eicosadienoate be confirmed experimentally?

  • Methodology : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) to analyze stereochemistry and functional groups. For example, 13C^{13}\text{C}-NMR can resolve the double bond positions (e.g., 11,14-eicosadienoate moiety) and confirm the cholesterol backbone. Mass spectrometry (MS) with electron ionization (EI) or high-resolution MS (HRMS) validates molecular weight (C47_{47}H80_{80}O2_2, MW 677.14) and fragmentation patterns . Cross-referencing with databases like NIST or ChemSpider (ID 4446726) ensures alignment with validated spectral data .

Q. What synthetic routes are available for preparing Cholest-5-en-3beta-ol, 11,14-eicosadienoate?

  • Methodology : Cholesterol esters are typically synthesized via esterification of cholesterol with activated fatty acids. For 11,14-eicosadienoate, use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react cholesterol with 11,14-eicosadienoic acid under anhydrous conditions. Purity is confirmed by thin-layer chromatography (TLC) or HPLC, with characterization via 1H^{1}\text{H}-NMR to verify ester bond formation (δ 4.5–5.5 ppm for the cholesterol C3-OH esterification) .

Q. How can researchers distinguish Cholest-5-en-3beta-ol, 11,14-eicosadienoate from structurally similar cholesterol esters?

  • Methodology : Employ gas chromatography (GC) or GC-TOF-MS with derivatization (e.g., silylation) to separate and identify fatty acid moieties. For example, methyl 11,14-eicosadienoate has distinct retention times and mass fragmentation patterns compared to other unsaturated esters (e.g., 9,12-octadecadienoate). Cross-validation with reference standards and spectral libraries (e.g., NIST) is critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in lipidomic data involving Cholest-5-en-3beta-ol, 11,14-eicosadienoate?

  • Methodology : When conflicting data arise (e.g., discrepancies in abundance or biological activity), use orthogonal validation:

Quantitative LC-MS/MS : Compare multiple ionization modes (e.g., ESI+ vs. APCI) to rule out matrix effects.

Isotopic labeling : Trace ester turnover rates in cellular models to confirm metabolic stability.

Meta-analysis : Systematically review studies using tools like PRISMA or COSMOS-E guidelines to identify confounding variables (e.g., extraction protocols, instrument calibration) .

05 文献检索Literature search for meta-analysis
02:58

Q. How can dose-response relationships for Cholest-5-en-3beta-ol, 11,14-eicosadienoate be rigorously assessed in cellular models?

  • Methodology :

Experimental design : Use a factorial approach to test concentrations (e.g., 0.1–100 µM) across multiple cell lines. Include controls for cholesterol uptake inhibitors (e.g., methyl-β-cyclodextrin) to isolate ester-specific effects.

Endpoint selection : Measure biomarkers like lipid droplet formation (via fluorescence microscopy) or inflammatory cytokines (via ELISA) to capture dose-dependent effects.

Statistical analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values and assess synergism/antagonism with other lipids .

Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on cholesterol esters like Cholest-5-en-3beta-ol, 11,14-eicosadienoate?

  • Methodology : Follow COSMOS-E guidelines for observational studies:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies with LC-MS validation).

Use federated search tools (e.g., PubMed, Web of Science) with Boolean terms ("cholesterol ester" AND "11,14-eicosadienoate") to minimize bias.

Extract data into standardized templates (e.g., Excel) for meta-analysis, addressing heterogeneity via subgroup analysis (e.g., animal vs. human studies) .

Q. How can researchers ensure reproducibility in studies involving Cholest-5-en-3beta-ol, 11,14-eicosadienoate?

  • Methodology :

Documentation : Provide detailed synthesis protocols (solvents, catalysts, purification steps) and instrument parameters (e.g., GC temperature gradients) as supplementary information .

Data sharing : Deposit raw spectra (NMR, MS) in repositories like Figshare or Zenodo.

Reagent validation : Use third-party standards (e.g., Sigma-Aldrich) for fatty acid precursors and verify purity via independent assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
20:2 (11,14) Cholesterol ester
Reactant of Route 2
Reactant of Route 2
20:2 (11,14) Cholesterol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.